

3-cyclopropyl-5-methyl-1H-pyrazole molecular structure and IUPAC name

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Compound of Interest

3-cyclopropyl-5-methyl-1Hpyrazole

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Technical Guide: 3-cyclopropyl-5-methyl-1H-pyrazole

This technical guide provides an in-depth overview of the molecular structure, properties, and synthesis of **3-cyclopropyl-5-methyl-1H-pyrazole**. The content is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **3-cyclopropyl-5-methyl-1H-pyrazole**.

It is important to note that pyrazoles with an unsubstituted nitrogen atom in the ring can exhibit tautomerism. Consequently, **3-cyclopropyl-5-methyl-1H-pyrazole** can exist in equilibrium with its tautomer, 5-cyclopropyl-3-methyl-1H-pyrazole. The position of the equilibrium can be influenced by the solvent and physical state.

Caption: Molecular structure of **3-cyclopropyl-5-methyl-1H-pyrazole**.

Physicochemical Data

Experimental data for **3-cyclopropyl-5-methyl-1H-pyrazole** is not readily available in published literature. The following table summarizes key quantitative data for closely related



amine derivatives, which can serve as a reference for estimating the properties of the title compound.

Property	3-cyclopropyl-1H-pyrazol- 5-amine	3-cyclopropyl-1-methyl-1H- pyrazol-5-amine
Molecular Formula	C ₆ H ₉ N ₃ [1]	C7H11N3[2]
Molecular Weight	123.16 g/mol [1]	137.18 g/mol [2]
Physical Form	Liquid[1]	Not specified
Density	1.159 g/mL at 25 °C[1]	1.38 g/cm³ (Predicted)[2]
Refractive Index	n20/D 1.566[1]	Not specified
Boiling Point	Not specified	299.2 °C at 760 mmHg (Predicted)[2]
Melting Point	Not specified	123-126 °C[2]
Flash Point	Not applicable	134.8 °C (Predicted)[2]
CAS Number	175137-46-9[1]	118430-74-3[2]

Experimental Protocols

A common and effective method for synthesizing 3,5-disubstituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3] For the synthesis of **3-cyclopropyl-5-methyl-1H-pyrazole**, the logical precursors are cyclopropylhydrazine and acetylacetone (2,4-pentanedione).

Protocol: Synthesis of **3-cyclopropyl-5-methyl-1H-pyrazole**

Reagents and Materials:

- Cyclopropylhydrazine (or its hydrochloride salt)
- Acetylacetone (2,4-pentanedione)
- Ethanol or Acetic Acid (as solvent)



- Hydrochloric acid or a suitable base (if starting from a salt)
- Rotary evaporator
- Magnetic stirrer and hotplate
- Standard glassware for reflux
- Silica gel for column chromatography
- Ethyl acetate/hexane (as eluent)

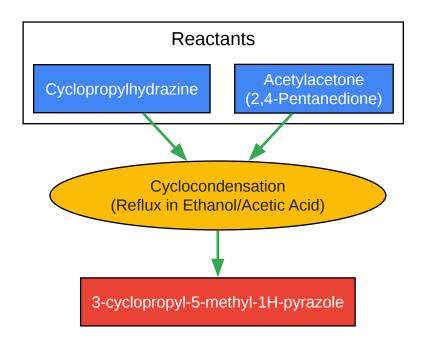
Procedure:

- Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclopropylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid. If using the hydrochloride salt of the hydrazine, a stoichiometric amount of a base (e.g., sodium acetate) should be added to liberate the free hydrazine.
- Reagent Addition: To the stirred solution, add acetylacetone (1.0 eq) dropwise at room temperature.
- Condensation and Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain this temperature for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
- Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude residue can be purified by silica gel column chromatography using a
 gradient of ethyl acetate in hexane to yield the pure 3-cyclopropyl-5-methyl-1H-pyrazole.
- Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow



The logical relationship in the synthesis of **3-cyclopropyl-5-methyl-1H-pyrazole** from its precursors can be visualized as a straightforward workflow.



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Caption: Synthesis workflow for **3-cyclopropyl-5-methyl-1H-pyrazole**.

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